Padnarsertib

Catalog No.
S531886
CAS No.
1643913-93-2
M.F
C35H29F3N4O3
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Padnarsertib

CAS Number

1643913-93-2

Product Name

Padnarsertib

IUPAC Name

(E)-3-(6-amino-3-pyridinyl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide

Molecular Formula

C35H29F3N4O3

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

KPT-9274; KPT9274; KPT 9274; PAK4-IN-1; PAK4-IN 1; PAK4-IN1.

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F

The exact mass of the compound Pak4-IN-1 is 610.2192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Padnarsertib (CAS: 1643913-93-2), also known as KPT-9274, is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). Unlike traditional single-target kinase inhibitors, Padnarsertib acts as a non-competitive allosteric modulator, simultaneously depleting intracellular NAD+ levels (NAMPT IC50 ~120 nM) and destabilizing PAK4 protein to disrupt Wnt/β-catenin signaling. In procurement contexts, it is primarily sourced for advanced preclinical oncology models—particularly acute myeloid leukemia (AML), pancreatic ductal adenocarcinoma (PDAC), and renal cell carcinoma (RCC)—where it is utilized to overcome resistance to single-agent therapies. Its high oral bioavailability and defined formulation parameters make it a highly processable candidate for long-term in vivo xenograft studies [1], [2].

Generic substitution of Padnarsertib with standard in-class inhibitors fails because Padnarsertib is a dual allosteric modulator, not a traditional ATP-competitive kinase inhibitor. Procuring an ATP-competitive PAK4 inhibitor (such as PF-3758309) only blocks kinase activity, failing to induce the PAK4 protein destabilization and concurrent NAD+ depletion required to overcome resistance in aggressive tumor models. Conversely, substituting with a specific NAMPT inhibitor (such as FK866/Daporinad) often introduces dose-limiting toxicities, such as thrombocytopenia, and lacks the necessary cytoskeletal and Wnt/β-catenin signaling disruption. For laboratories requiring simultaneous metabolic and kinase pathway blockade without the confounding variables and compounding toxicities of combinatorial dosing, Padnarsertib is functionally non-interchangeable [1].

Single-Agent Equivalence to Combinatorial Kinase/Metabolic Blockade

In complex in vitro models, such as pancreatic neuroendocrine tumors (PNETs), Padnarsertib achieves dual target suppression that single-agent inhibitors cannot match. Quantitative assays demonstrate that Padnarsertib administered at 600 nM provides equivalent target engagement and pathway suppression to the combined administration of the specific PAK4 inhibitor PF-3758309 (100 nM) and the specific NAMPT inhibitor FK866 (50 nM). This makes Padnarsertib a highly efficient single-agent precursor for dual-pathway disruption [1].

Evidence DimensionTarget engagement and pathway suppression efficacy
Target Compound DataPadnarsertib at 600 nM
Comparator Or BaselinePF-3758309 (100 nM) + FK866 (50 nM) combination
Quantified DifferenceEquivalent efficacy in dual pathway (PAK4/NAMPT) suppression
ConditionsIn vitro PNET cell line models

Procuring Padnarsertib allows researchers to achieve synergistic metabolic and kinase inhibition with a single compound, significantly simplifying assay design and reducing combinatorial dosing artifacts.

Superior Oral Bioavailability and Xenograft Dosing Tolerability

Unlike earlier generations of PAK4 inhibitors that suffered from poor oral bioavailability (e.g., CZh226) or classic NAMPT inhibitors that required intravenous dosing and exhibited severe dose-limiting toxicities (e.g., FK866), Padnarsertib possesses highly desirable pharmacokinetic properties for in vivo use. It is well-tolerated in murine xenograft models via oral gavage at doses up to 200 mg/kg daily, achieving plasma concentrations exceeding 10,000 ng/mL without apparent signs of systemic toxicity or significant weight loss[1].

Evidence DimensionMaximum tolerated oral dosing in mice
Target Compound DataUp to 200 mg/kg/day (oral) without significant weight loss
Comparator Or BaselineFK866 (IV required, dose-limiting toxicities) / CZh226 (poor oral PK)
Quantified DifferenceHigh oral tolerability vs. restricted IV dosing or poor absorption
ConditionsMurine subcutaneous xenograft models (PDAC/RCC)

For laboratories conducting prolonged in vivo efficacy studies, Padnarsertib's oral bioavailability drastically simplifies dosing regimens and improves animal welfare compliance.

Defined Solubility Profiles for Reproducible In Vivo Formulation

The reproducible application of Padnarsertib in preclinical workflows relies strictly on its formulation chemistry. The compound requires fresh, anhydrous DMSO for primary stock solutions, as moisture contamination rapidly degrades its solubility. However, when handled correctly, it demonstrates excellent processability for in vivo workflows, reliably yielding clear working solutions at ≥ 2.5 mg/mL when formulated with standard laboratory excipients (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). This predictable solubility profile ensures consistent dosing across multi-cohort studies .

Evidence DimensionIn vivo formulation solubility
Target Compound Data≥ 2.5 mg/mL clear solution
Comparator Or BaselineMoisture-contaminated DMSO stocks
Quantified DifferenceComplete solubilization vs. precipitation and reduced bioavailability
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle

Strict adherence to anhydrous handling and validated vehicle formulations ensures that buyers achieve the expected pharmacokinetic exposures, preventing costly in vivo study failures due to compound precipitation.

Preclinical Xenograft Modeling of Refractory Cancers

Due to its excellent oral bioavailability and tolerability up to 200 mg/kg, Padnarsertib is the ideal compound for long-term in vivo studies targeting resistant solid tumors and hematological malignancies. It allows researchers to maintain sustained target engagement over multi-week protocols without the severe systemic toxicities associated with earlier generation NAMPT inhibitors [2].

Combinatorial Screening for Drug Resistance Mechanisms

Padnarsertib is highly suited for assays designed to overcome resistance to mTOR inhibitors (like Everolimus) or BCL-2 inhibitors (like Venetoclax). Its validated ability to simultaneously disrupt NAD+ metabolic salvage and survival signaling pathways makes it a critical tool for identifying vulnerabilities in cells that have evaded single-agent therapies [1].

Allosteric Modulator Pathway Mapping

As a non-competitive, allosteric modulator that induces PAK4 degradation rather than merely blocking the ATP-binding site, Padnarsertib is the preferred chemical probe for laboratories mapping kinase-independent functions of PAK4 and Wnt/β-catenin signaling dynamics. It provides cleaner mechanistic insights compared to traditional ATP-competitive inhibitors [1], [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

610.21917529 Da

Monoisotopic Mass

610.21917529 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9T56TV18X7

Dates

Last modified: 08-15-2023
1: Rane C, Senapedis W, Baloglu E, Landesman Y, Crochiere M, Das-Gupta S, Minden A. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth. Sci Rep. 2017 Feb 15;7:42555. doi: 10.1038/srep42555. PubMed PMID: 28198380.
2: Fulciniti M, Martinez-Lopez J, Senapedis W, Oliva S, Bandi RL, Amodio N, Xu Y, Szalat RL, Gulla A, Samur MK, Roccaro A, Linares M, Cea M, Baloglu E, Argueta C, Landesman Y, Shacham S, Liu S, Schenone M, Wu SL, Karger B, Prabhala R, Anderson KC, Munshi NC. Functional role and therapeutic targeting of p21-associated kinase 4 (PAK4) in multiple myeloma. Blood. 2017 Jan 17. pii: blood-2016-06-724831. doi: 10.1182/blood-2016-06-724831. [Epub ahead of print] PubMed PMID: 28096095.
3: Aboukameel A, Muqbil I, Senapedis W, Baloglu E, Landesman Y, Shacham S, Kauffman M, Philip PA, Mohammad RM, Azmi AS. Novel p21-Activated Kinase 4 (PAK4) Allosteric Modulators Overcome Drug Resistance and Stemness in Pancreatic Ductal Adenocarcinoma. Mol Cancer Ther. 2017 Jan;16(1):76-87. doi: 10.1158/1535-7163.MCT-16-0205. PubMed PMID: 28062705; PubMed Central PMCID: PMC5221563.
4: Abu Aboud O, Chen CH, Senapedis W, Baloglu E, Argueta C, Weiss RH. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth. Mol Cancer Ther. 2016 Sep;15(9):2119-29. doi: 10.1158/1535-7163.MCT-16-0197. PubMed PMID: 27390344; PubMed Central PMCID: PMC5010932.

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